REACTION_CXSMILES
|
[S:1]([NH2:5])([NH2:4])(=[O:3])=[O:2].F[C:7](F)(F)C(O)=O.[C:13]1(OC)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>ClCCl>[CH2:7]([NH:4][S:1]([NH2:5])(=[O:3])=[O:2])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(N)N
|
Name
|
t-butoxycarbonyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 50 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained as Sample No
|
Type
|
CUSTOM
|
Details
|
for 1 hour after the ice bath is removed
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized from a mixture of ether and petroleum ether (1:6)
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NS(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |